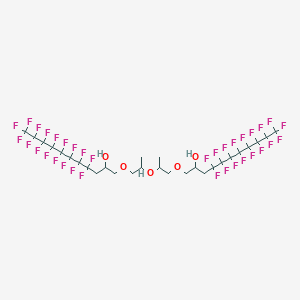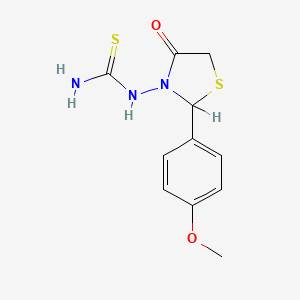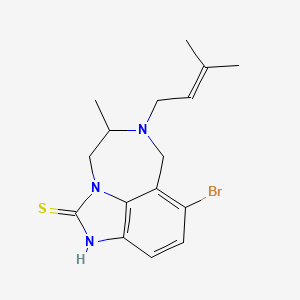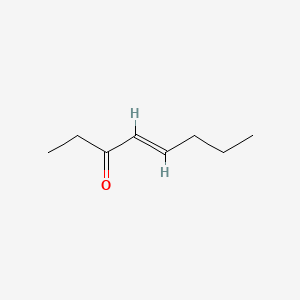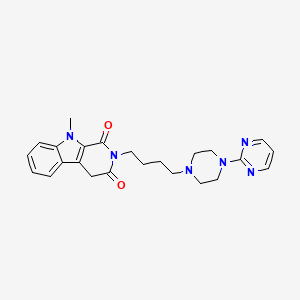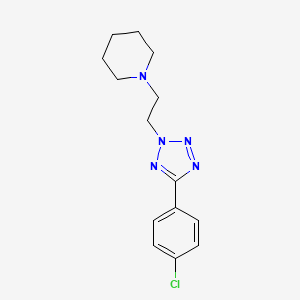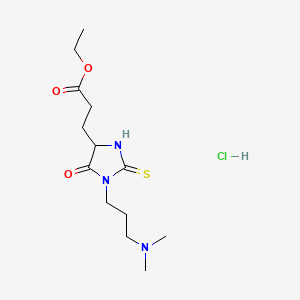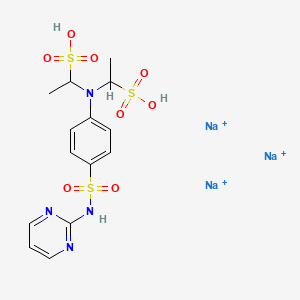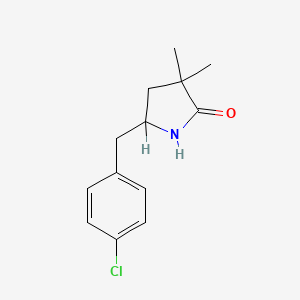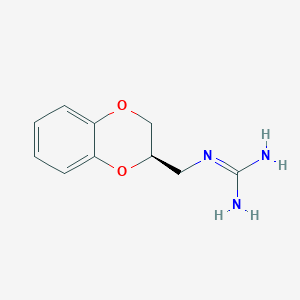
Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)- is a compound that belongs to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine Guanidine derivatives are characterized by their strong basicity and ability to form stable complexes with various molecules
Preparation Methods
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has shown to be an efficient guanidylating agent . Industrial production methods often employ these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace a functional group on the guanidine molecule
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Guanidine derivatives, including N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, involves its strong basicity and ability to form stable complexes with various molecules. This compound can enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of neuromuscular disorders . Additionally, guanidine derivatives can inhibit voltage-gated potassium channels, leading to increased neurotransmitter release .
Comparison with Similar Compounds
Guanidine, N-(((2R)-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, can be compared with other guanidine derivatives such as:
S-methylisothiourea: Known for its efficiency as a guanidylating agent.
N,N’-disubstituted guanidines: These compounds have similar basicity and stability but may differ in their specific applications and reactivity.
Cyclic guanidines: Such as 2-aminoimidazolines, which are present in many natural products and have distinct biological activities.
Properties
CAS No. |
1326703-84-7 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/t7-/m1/s1 |
InChI Key |
HIUVKVDQFXDZHU-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CN=C(N)N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


